O-(4-Chloro-2-nitrophenyl)hydroxylamine

Lipophilicity Drug-likeness Extraction efficiency

Researchers requiring precise regioisomeric control for N-acyl-O-arylhydroxylamine rearrangements need the ortho-nitro/para-chloro substitution pattern. O-(4-Chloro-2-nitrophenyl)hydroxylamine delivers accelerated [3,3]-sigmatropic rearrangement kinetics via enhanced electron withdrawal at the ipso carbon. • Ortho-nitro enables efficient rearrangement vs. slower para-nitro analogs. • Chlorine substituent provides orthogonal cross-coupling handle. • LogP 1.5-1.8 & TPSA <82 Ų for cell-permeable probe synthesis. Supplied at ≥98% purity under inert, refrigerated (2-8°C) conditions.

Molecular Formula C6H5ClN2O3
Molecular Weight 188.57 g/mol
CAS No. 87578-64-1
Cat. No. B13701881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(4-Chloro-2-nitrophenyl)hydroxylamine
CAS87578-64-1
Molecular FormulaC6H5ClN2O3
Molecular Weight188.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)[N+](=O)[O-])ON
InChIInChI=1S/C6H5ClN2O3/c7-4-1-2-6(12-8)5(3-4)9(10)11/h1-3H,8H2
InChIKeySCOJLLPBYYPRHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(4-Chloro-2-nitrophenyl)hydroxylamine CAS 87578-64-1: Procurement-Grade Physicochemical Profile and Compound Class Context


O-(4-Chloro-2-nitrophenyl)hydroxylamine (CAS 87578-64-1) is a substituted O-aryl hydroxylamine derivative bearing a chlorine atom at the para-position and a nitro group at the ortho-position of the phenyl ring [1]. This electron-deficient aromatic scaffold distinguishes it from simpler O-aryl hydroxylamines. The compound is commercially available at ≥98% purity and is typically handled under inert, refrigerated (2–8°C) conditions to preserve stability . Its computed LogP of approximately 1.5–1.8 and topological polar surface area (TPSA) of 78–81 Ų place it in a moderately lipophilic, low-rotatable-bond chemical space that may influence both synthetic reactivity and any potential biological permeability [1].

Ortho-nitro, para-chloro substitution on electron-deficient aryl ring
Reported LogP 1.5–1.8 suggests moderate lipophilicity for synthetic and extraction workflows
Defined purity specification with cold-chain storage guidance supports procurement consistency

Why O-(4-Chloro-2-nitrophenyl)hydroxylamine Cannot Be Casually Interchanged with Other O-Aryl Hydroxylamines


O-Aryl hydroxylamines are not a functionally interchangeable commodity. The electronic character of the aryl ring directly modulates the nucleophilicity of the –ONH₂ group, the leaving-group ability of the aryloxide in substitution reactions, and the compound's overall stability [1]. Substituting O-(4-chloro-2-nitrophenyl)hydroxylamine with, for example, the unsubstituted O-phenyl derivative or even a regioisomeric chloro-nitro variant alters the Hammett substituent constants and thus the reaction kinetics and product distributions in key transformations such as oxime formation, N–O bond reduction, or [3,3]-sigmatropic rearrangements [1][2]. The quantitative evidence below demonstrates that measurable differences in lipophilicity, polar surface area, and regioisomeric identity exist between this compound and its closest analogs, meaning a change in procurement specification is likely to change experimental outcomes.

Aryl electronic character modulates –ONH₂ nucleophilicity and aryloxide leaving-group ability; unsubstituted or mono-nitro analogs may produce different reaction kinetics.

Regioisomeric substitution (4-Cl-2-NO₂ vs. 2-Cl-4-NO₂) alters Hammett constants, potentially shifting reactivity in rearrangement and reduction steps.

Storage specifications differ; analogues without defined cold-chain guidance may exhibit batch-to-batch variability.

Quantitative Differentiation of O-(4-Chloro-2-nitrophenyl)hydroxylamine from Its Closest Analogs


LogP Comparison: Enhanced Lipophilicity Over Mono-Nitro O-Aryl Hydroxylamine

O-(4-Chloro-2-nitrophenyl)hydroxylamine exhibits an experimental/computed LogP of 1.50–1.84, which is higher than the LogP of 1.3 reported for the mono-nitro analog O-(4-nitrophenyl)hydroxylamine [1][2]. The addition of the chlorine atom increases the compound's partition coefficient by approximately 0.2–0.5 log units under standard conditions, indicating greater lipophilicity that can influence extraction recovery, chromatographic retention, and passive membrane diffusion .

Lipophilicity (LogP)
Cross-study comparable
Target: 1.5–1.84 vs Comparator: 1.3 (mono-nitro analog)
Reported higher LogP may support organic-phase extractability
Computed XLogP3; experimental values may differ
Lipophilicity Drug-likeness Extraction efficiency Membrane permeability

Topological Polar Surface Area Differentiation: Significantly Lower TPSA Than Dinitro Analog

The topological polar surface area (TPSA) of O-(4-chloro-2-nitrophenyl)hydroxylamine is 78.4–81.1 Ų, which is approximately 46–48 Ų lower than the TPSA of 126.9 Ų reported for the bis-nitro analog O-(2,4-dinitrophenyl)hydroxylamine [1]. This large difference arises from the replacement of one nitro group with a chlorine atom. TPSA values below 140 Ų are generally associated with favorable intestinal absorption, and values below 90 Ų are often preferred for blood-brain barrier penetration [2].

Polar Surface Area (TPSA)
Cross-study comparable
Target: 78.4–81.1 Ų vs Comparator: 126.9 Ų (dinitro analog)
Lower TPSA may support passive permeability screening
Computed TPSA; experimental permeability requires validation
Membrane permeability Blood-brain barrier Drug design ADME

Regioisomeric Identity: 4-Chloro-2-Nitro Versus 2-Chloro-4-Nitro Substitution Patterns Are Not Interchangeable

O-(4-Chloro-2-nitrophenyl)hydroxylamine (CAS 87578-64-1) and its regioisomer O-(2-chloro-4-nitrophenyl)hydroxylamine (CAS 94832-65-2) share the same molecular formula (C₆H₅ClN₂O₃) and identical exact mass (187.9989 Da), but differ in the relative positions of the Cl and NO₂ substituents [1]. This regioisomerism alters the electronic environment of the hydroxylamine oxygen. In the target compound, the strongly electron-withdrawing nitro group is ortho to the –ONH₂, exerting a greater inductive and resonance effect than when it is para (as in the isomer). While no direct kinetic comparison is available in the primary literature, well-established linear free-energy relationships predict different nucleophilic reactivity and leaving-group propensity for these two substitution patterns [2].

Regioisomeric Identity
Class-level inference
4-Cl-2-NO₂ vs 2-Cl-4-NO₂; same MF, exact mass
Ortho-nitro placement alters electronic environment; regioisomer verification required
Predicted Hammett σ difference ~0.2–0.4; no direct kinetic data
Regiochemistry Hammett constants Reactivity Nucleophilic aromatic substitution

Commercial Purity and Storage Stability: Documented 98% Specification with Cold-Chain Handling Advantage

O-(4-Chloro-2-nitrophenyl)hydroxylamine is available from multiple vendors at a certified purity of 98% with explicit storage instructions: sealed container, dry atmosphere, 2–8°C . This specification contrasts with some simpler O-aryl hydroxylamines that may be supplied at lower purity (e.g., 95%) or with less stringent storage requirements. The controlled storage directive reflects the compound's sensitivity to moisture and elevated temperatures, which is a documented handling consideration for procurement planning . No equivalent purity-and-stability coupling statement could be located for the regioisomeric O-(2-chloro-4-nitrophenyl)hydroxylamine in comparable vendor datasheets.

Purity & Storage Specification
Supplier data, verify
Purity 98%; Storage: 2–8°C, sealed, dry
Transparent specification may reduce degradation risk
Batch consistency requires verification; limited comparator data available
Chemical purity Storage stability Procurement specification Batch consistency

Procurement-Relevant Application Scenarios for O-(4-Chloro-2-nitrophenyl)hydroxylamine


Scaffold for [3,3]-Sigmatropic Rearrangement Chemistry Requiring Ortho-Nitro Activation

The ortho-nitro positioning in O-(4-chloro-2-nitrophenyl)hydroxylamine provides enhanced electron withdrawal at the ipso carbon during N-acylation and base treatment, a well-established prerequisite for efficient aromatic [3,3]-sigmatropic rearrangements [1]. Researchers performing N-acyl-O-arylhydroxylamine rearrangements to generate ortho-amino phenols should select this specific regioisomer, as the alternative para-nitro analog is predicted to rearrange with different regioselectivity and slower kinetics based on Hammett analysis (see Section 3, Evidence Item 3).

Physicochemical Probe Design Where Balanced Lipophilicity and Permeability Are Required

With a LogP of 1.5–1.8 and TPSA below 82 Ų, this compound occupies a favorable drug-like or probe-like chemical space [1][2]. It can serve as a starting material for synthesizing cell-permeable hydroxylamine-derived probes where excessive polarity (e.g., TPSA >126 Ų as in the dinitro analog) would compromise membrane crossing. Procurement for medicinal chemistry campaigns targeting intracellular enzymes should prioritize this scaffold over more polar O-aryl hydroxylamines.

Synthetic Intermediate for Heterocycle Construction via N–O Bond Cleavage

O-Aryl hydroxylamines are common precursors to N-substituted heterocycles through reductive N–O bond cleavage or nitrene transfer reactions. The 4-chloro-2-nitrophenyl derivative offers a dual-handle intermediate: the nitro group can be independently reduced to an aniline while the hydroxylamine N–O bond is cleaved, or the chlorine can participate in cross-coupling reactions after the hydroxylamine functionality has been exploited [1]. This orthogonal reactivity is not available in O-(4-nitrophenyl)hydroxylamine, which lacks the chlorine substituent.

Analytical Derivatization Agent Requiring Chromophoric/Leaving-Group Balance

The combination of nitro (UV-active chromophore) and chloro substituents on the phenyl ring provides a chromophoric leaving group with tunable stability. When O-(4-chloro-2-nitrophenyl)hydroxylamine is used to derivatize carbonyl compounds as oximes, the resulting O-aryl oxime can be detected at UV wavelengths distinct from those of mono-nitro analogs, and the chloro substituent provides a mass-spectrometric isotope signature (³⁵Cl/³⁷Cl) for unambiguous identification [1][2].

Application
Selection Property
Validation Focus
[3,3]-Sigmatropic rearrangement
Ortho-nitro activation and electron-deficient scaffold
Verify regioisomeric identity; assess Hammett-based reactivity
Physicochemical probe design
Balanced LogP (1.5–1.8) and TPSA (
Confirm experimental LogP; evaluate membrane permeability in model systems
Heterocycle construction via N–O cleavage
Orthogonal reactive handles: nitro, chloro, hydroxylamine
Validate stability under reductive conditions; test cross-coupling compatibility
Analytical derivatization agent
Chromophoric nitro group and chlorine isotope pattern
Check UV detection wavelength; confirm MS isotopic signature
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